molecular formula C15H15N3O2 B2539758 ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate CAS No. 731825-89-1

ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B2539758
CAS No.: 731825-89-1
M. Wt: 269.304
InChI Key: CTFXLMKFSORQCG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an amino group, a benzyl group, a cyano group, and an ethyl ester group attached to the pyrrole ring. It has a molecular formula of C14H13N3O2 and a molecular weight of 269.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using cyanide salts.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Comparison with Similar Compounds

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    This compound: Similar structure but with different substituents.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 3-amino-1-benzyl-4-cyanopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-20-15(19)14-13(17)12(8-16)10-18(14)9-11-6-4-3-5-7-11/h3-7,10H,2,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFXLMKFSORQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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